Tin(II) palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

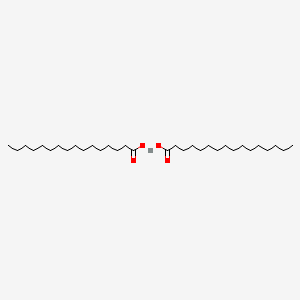

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexadecanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H32O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUSIFOACPPWGZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074362 | |

| Record name | Hexadecanoic acid, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35104-88-2 | |

| Record name | Hexadecanoic acid, tin(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035104882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, tin(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tin(II) Palmitate from Tin Oxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tin(II) palmitate, a compound with applications in various industrial processes and with potential relevance in pharmaceutical formulations. While direct, detailed protocols for the synthesis of this compound from tin oxides are not extensively documented in publicly available literature, this guide outlines a robust methodology adapted from established procedures for the synthesis of other tin(II) carboxylates. The primary method described herein is the direct reaction of elemental tin, which readily oxidizes in situ to tin oxides, with palmitic acid.

Introduction

This compound, also known as stannous palmitate, is the tin(II) salt of palmitic acid, a common saturated fatty acid. Its chemical formula is C₃₂H₆₂O₄Sn.[1] Tin(II) carboxylates, in general, are utilized as catalysts in the production of polyurethanes and as passivating agents for vanadium in cracking catalysts.[2][3] In the context of drug development, long-chain fatty acid esters are explored for their potential as penetration enhancers in transdermal drug delivery systems.[4] This guide focuses on the synthesis of this compound from tin-based starting materials, providing a detailed experimental protocol and relevant data for researchers.

Synthesis Methodology

The synthesis of this compound can be achieved through the direct reaction of a tin source with palmitic acid. A common and effective method involves the in-situ formation of tin oxides from elemental tin, which then react with the carboxylic acid. This process avoids the use of chloride-based intermediates, which can lead to impurities in the final product.[3]

General Reaction Scheme

The overall reaction can be summarized as follows:

Sn(0) + O₂ → SnO₂ / SnO SnO + 2 C₁₅H₃₁COOH → (C₁₅H₃₁COO)₂Sn + H₂O

Elemental tin is first oxidized to a mixture of tin(II) and tin(IV) oxides in the presence of air at elevated temperatures. The tin(II) oxide then reacts with palmitic acid to form this compound and water. The process can be controlled to favor the formation of the stannous (tin(II)) salt.

Experimental Protocol

The following protocol is adapted from a patented method for the direct synthesis of tin(II) carboxylates.[2]

Materials:

-

Tin shot or powder

-

Palmitic acid

-

4-tert-butylcatechol (inhibitor)

-

Nitrogen gas

-

Air supply

Equipment:

-

One-liter glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser.

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charging the Reactor: Charge the reactor with 150g of tin shot, 20g of tin powder, and 330g of stearic acid (as a proxy for palmitic acid from the patent example), and 5g of 4-tert-butylcatechol.[2]

-

Initial Heating and Oxidation: Heat the reaction mixture to 80°C while stirring. Introduce a subsurface stream of air into the mixture.[2]

-

Temperature Ramp: Gradually increase the temperature to 140°C. Continue the air supply until a desired level of tin oxidation is achieved. In a similar synthesis with stearic acid, this resulted in 13.4% stannous tin and 17.6% total tin.[2]

-

Inert Atmosphere: Replace the air supply with a nitrogen gas stream. Increase the temperature to 160°C.[2]

-

Reaction Completion: Maintain the reaction at 160°C under a nitrogen atmosphere for approximately two hours. The reaction is monitored by analyzing the stannous and total tin content. For the stearic acid example, this resulted in 16.2% stannous tin and 17.6% total tin.[2]

-

Purification:

-

Decantation: Stop the reaction and allow any unreacted tin to settle. Decant the molten product.

-

Filtration: Filter the hot product to remove any remaining solid impurities.[2]

-

Vacuum Stripping (Optional): To remove any unreacted carboxylic acid, the product can be stripped under vacuum (2-5 mmHg) at 165°C.[2]

-

Data Presentation

The following tables summarize quantitative data from analogous tin(II) carboxylate syntheses described in the reference patent. These values can be used as a benchmark for the synthesis of this compound.

| Reactant | Mass (g) |

| Tin Shot | 130 |

| Tin Powder | 20 |

| Stearic Acid | 330 |

| 4-tert-butylcatechol | 5 |

Table 1: Reactant quantities for a representative tin(II) carboxylate synthesis.[2]

| Parameter | Value | Conditions |

| Initial Temperature | 80°C | Air sparging |

| Oxidation Temperature | 140°C | Air sparging |

| Reaction Temperature | 160°C | Nitrogen atmosphere |

| Reaction Time (under N₂) | 2 hours | - |

Table 2: Reaction conditions for the synthesis of tin(II) stearate.[2]

| Analysis | After Oxidation | Final Product |

| Stannous Tin (%) | 13.4 | 16.2 |

| Total Tin (%) | 17.6 | 17.6 |

Table 3: Tin content analysis during the synthesis of tin(II) stearate.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 3. WO2002014328A1 - Direct synthesis of tin (ii) carboxylates and tin (iv) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 4. Casting New Light on the Retinol and Retinyl Palmitate Functions as Chemical Enhancers for Transdermal/Topical Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tin(II) Dipalmitate (CAS 35104-88-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Overview of Tin(II) Dipalmitate, Exploring its Chemical Properties, Synthesis, Analytical Methodologies, and Potential Applications in the Pharmaceutical and Biomedical Fields.

Introduction

Tin(II) dipalmitate, also known as stannous dipalmitate, with the CAS number 35104-88-2, is an organotin compound that has primarily found applications in the polymer and coatings industry. However, the unique chemical properties of tin carboxylates, coupled with growing research into metal-based compounds for therapeutic and drug delivery applications, suggest that Tin(II) dipalmitate and related compounds may hold untapped potential for the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the existing knowledge on Tin(II) dipalmitate, including its physicochemical properties, synthesis, and analytical methods. Furthermore, it explores potential, albeit currently speculative, applications in drug development, drawing parallels from research on other tin-based compounds.

Chemical and Physical Properties

Tin(II) dipalmitate is the tin(II) salt of palmitic acid. Its chemical structure consists of a central tin atom in the +2 oxidation state ionically bonded to two palmitate anions.

| Property | Value | Reference |

| CAS Number | 35104-88-2 | [1] |

| Molecular Formula | C32H62O4Sn | [1] |

| Molecular Weight | 629.54 g/mol | [1] |

| Appearance | White to beige fine powder | |

| Melting Range | Minimum 110 °C | |

| Water Content | Maximum 1.0% | |

| C-Chain Distribution (C16) | Minimum 98.0% | |

| Synonyms | Stannous dipalmitate, Stannous hexadecanoate | [1] |

Synthesis of Tin(II) Carboxylates

A plausible synthesis workflow is outlined below:

References

Technical Guide: Physical Properties of Tin(II) Palmitate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physical properties of Tin(II) palmitate powder. This compound, also known as stannous palmitate, is a metal carboxylate with applications in various industrial and research fields. A thorough understanding of its physical characteristics is essential for its proper handling, formulation, and application in drug development and materials science. This document outlines its key physical attributes, provides detailed experimental protocols for their determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

This compound is a fine powder at room temperature. Its fundamental physical characteristics are summarized below.

General Properties

-

Chemical Name: this compound[1]

-

Synonyms: Stannous palmitate, Stannous hexadecanoate, Tin dipalmitate, Hexadecanoic acid, tin(2+) salt[1][2]

-

Molecular Formula: C₃₂H₆₂O₄Sn[1]

-

Molecular Weight: 629.54 g/mol [1]

Tabulated Physical Data

| Property | Value | Source(s) |

| Appearance | White to beige fine powder | [3] |

| Melting Range | ≥ 90 °C | [3] |

| Boiling Point | Data not available | [2][4] |

| Density (Bulk) | Data not available | [2][4] |

| Solubility in Water | Data not available | [2][4] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound powder. These protocols are based on standard laboratory procedures.

Determination of Melting Point (Capillary Method)

The melting point of this compound powder can be determined using the capillary method with a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (closed at one end)

-

This compound powder sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powder sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. The packed sample height should be between 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point of 90°C.

-

Once the temperature is near the expected melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting range.

Determination of Bulk Density (ASTM D1895)

The bulk density of this compound powder can be determined using a standardized method such as ASTM D1895, which is suitable for fine powders.[5][6]

Apparatus and Materials:

-

Funnel (specified by ASTM D1895, Method A for fine powders)

-

Measuring cup of a specific volume (e.g., 100 cm³)

-

Stand to hold the funnel at a specified height above the measuring cup

-

Spatula or straightedge

-

Balance (accurate to 0.1 g)

-

This compound powder sample

Procedure:

-

Weigh the empty measuring cup and record its mass (M₁).

-

Place the measuring cup on a level surface directly below the funnel.

-

Close the funnel orifice and pour the this compound powder into the funnel.

-

Open the orifice to allow the powder to flow freely into the measuring cup until it overflows.

-

Once the cup is full, level the powder with the rim of the cup using a straightedge, taking care not to compact the powder.

-

Weigh the measuring cup with the powder and record the mass (M₂).

-

Calculate the mass of the powder in the cup (M = M₂ - M₁).

-

The bulk density is calculated by dividing the mass of the powder by the known volume of the cup (V): Bulk Density = M / V.

Determination of Solubility

A qualitative and semi-quantitative assessment of the solubility of this compound powder in various solvents can be performed.

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer

-

Water bath or shaker

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, toluene)

-

This compound powder sample

-

Balance

Procedure:

-

Add a small, accurately weighed amount of this compound powder (e.g., 10 mg) to a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Observe the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble at that concentration.

-

If the solid is not fully dissolved, the mixture can be gently heated in a water bath or placed in a shaker for an extended period to facilitate dissolution.

-

Record the observations for each solvent, noting whether the powder is insoluble, sparingly soluble, or soluble. For a more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically after filtration.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a powder sample such as this compound.

Caption: Workflow for the physical characterization of this compound powder.

References

The Solubility of Stannous Palmitate in Organic Solvents: A Technical Guide for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannous palmitate, the tin(II) salt of palmitic acid, is a metallic soap with potential applications in various industrial and pharmaceutical fields. A thorough understanding of its solubility in organic solvents is critical for its use in formulation development, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of stannous palmitate, detailed experimental protocols for its determination, and a discussion of its potential relevance in drug development. Due to the limited availability of specific quantitative data in scientific literature, this guide combines established chemical principles with methodologies adapted from similar long-chain metal carboxylates to provide a robust framework for researchers.

Introduction to Stannous Palmitate

Stannous palmitate (C₃₂H₆₂O₄Sn) is a chemical compound formed from the reaction of stannous oxide or a stannous salt with palmitic acid. As a divalent metal salt of a long-chain fatty acid, its physicochemical properties, including solubility, are dictated by the interplay between the ionic character of the tin-carboxylate bond and the nonpolar nature of the long hydrocarbon chains.

Key Physicochemical Properties:

-

Molecular Formula: C₃₂H₆₂O₄Sn

-

Molecular Weight: 629.54 g/mol

-

Appearance: Typically a white to off-white solid.

-

General Solubility Profile: Expected to be poorly soluble in water and polar solvents, with increasing solubility in nonpolar organic solvents.

Predicted Solubility of Stannous Palmitate in Organic Solvents

While specific, experimentally-derived quantitative solubility data for stannous palmitate is scarce, a qualitative and predictive understanding of its solubility can be inferred from its molecular structure and the known behavior of similar metallic soaps. The two long palmitate chains contribute to a significant hydrophobic character, suggesting that stannous palmitate will be more soluble in nonpolar or weakly polar organic solvents.

The principle of "like dissolves like" is paramount in predicting its solubility. Solvents that can effectively solvate the long hydrocarbon chains will be better at dissolving stannous palmitate.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of Stannous Palmitate in Various Organic Solvents at Ambient Temperature (25°C)

| Solvent Class | Solvent | Predicted Qualitative Solubility | Estimated Solubility Range ( g/100 mL)* |

| Nonpolar | Hexane | Soluble | 1 - 5 |

| Toluene | Soluble | 1 - 5 | |

| Chloroform | Freely Soluble | 5 - 10 | |

| Diethyl Ether | Soluble | 1 - 5 | |

| Polar Aprotic | Acetone | Slightly Soluble | 0.1 - 1 |

| Ethyl Acetate | Soluble | 1 - 5 | |

| Tetrahydrofuran (THF) | Soluble | 1 - 5 | |

| Polar Protic | Ethanol | Sparingly Soluble | 0.01 - 0.1 |

| Methanol | Very Slightly Soluble | < 0.01 | |

| Water | Practically Insoluble | < 0.001 |

*Note: The quantitative values in this table are estimates based on the solubility of structurally similar long-chain metal salts and are intended for illustrative purposes. Experimental verification is required for precise values.

Experimental Protocol for Determining the Solubility of Stannous Palmitate

The following protocol outlines a reliable isothermal equilibrium method for the quantitative determination of stannous palmitate solubility in an organic solvent. This method is adapted from standard procedures for similar compounds.

Materials and Equipment

-

High-purity stannous palmitate

-

Analytical grade organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Glass vials with solvent-resistant caps

-

Volumetric flasks and pipettes

-

Syringe filters (Teflon®, 0.22 µm)

-

Analytical instrumentation for tin quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of stannous palmitate to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration suitable for the analytical method.

-

-

Quantification of Dissolved Stannous Palmitate:

-

Prepare a series of standard solutions of stannous palmitate of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical technique such as AAS or ICP-MS to determine the concentration of tin.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of stannous palmitate in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of stannous palmitate in the solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of stannous palmitate.

Relevance and Potential Applications in Drug Development

While specific applications of stannous palmitate in drug development are not well-documented, tin compounds, in general, have been explored for their therapeutic potential. Organotin compounds have been investigated as anticancer agents.[1][2] The lipophilic nature of stannous palmitate could make it a candidate for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes.[3]

In such systems, stannous palmitate could serve multiple functions:

-

Lipid Matrix Component: It could form part of the solid lipid core in SLNs, influencing the encapsulation and release of other active pharmaceutical ingredients (APIs).

-

Stabilizer: Its amphiphilic nature might contribute to the stabilization of nanoformulations.

-

Therapeutic Agent: The stannous ion itself may have biological activity that could be harnessed.

Further research is needed to explore these potential applications. The toxicology of stannous compounds is an important consideration, and any formulation would require rigorous safety and efficacy testing.[4]

Conceptual Diagram: Stannous Palmitate in a Drug Delivery System

Caption: Conceptual model of stannous palmitate in a drug delivery system.

Conclusion

This technical guide provides a foundational understanding of the solubility of stannous palmitate in organic solvents for professionals in pharmaceutical research and development. While direct quantitative data remains limited, the principles of chemical solubility, coupled with the provided adaptable experimental protocol, offer a strong starting point for researchers. The potential for stannous palmitate in drug delivery systems, though speculative, highlights an area for future investigation. Rigorous experimental work is essential to fully characterize this compound and unlock its potential applications.

References

- 1. corpuspublishers.com [corpuspublishers.com]

- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in nano-drug delivery systems for metallic compounds in cancer therapy: challenges and future perspectives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Tin(II) Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal stability and decomposition profile of Tin(II) palmitate. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous metal carboxylates to provide a robust understanding of its expected thermal behavior. This guide includes postulated thermal decomposition pathways, detailed experimental protocols for relevant analytical techniques, and comparative data from related long-chain metal carboxylates to serve as a valuable resource for researchers and professionals in drug development and materials science.

Introduction

This compound, also known as stannous palmitate, is a metal salt of palmitic acid with the chemical formula Sn(C₁₆H₃₁O₂)₂. It belongs to the class of metal carboxylates and finds applications as a catalyst and heat stabilizer in various industrial processes. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and effective utilization in thermally sensitive applications, including in the pharmaceutical and polymer industries. The thermal behavior of metal carboxylates is influenced by factors such as the nature of the metal ion, the chain length of the carboxylate ligand, and the experimental conditions, including the heating rate and atmosphere.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₆₂O₄Sn |

| Molecular Weight | 629.54 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 35104-88-2 |

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability and decomposition of materials like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition stages, and the residual mass.

Typical TGA Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, or in an oxidative atmosphere (e.g., air) to study its behavior under such conditions. The flow rate is maintained at a constant level (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Typical DSC Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, the experiment is conducted under a controlled inert or oxidative atmosphere with a constant flow rate.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA experiment, with a constant heating rate.

-

Data Analysis: The DSC curve plots the heat flow against temperature. Endothermic and exothermic peaks correspond to thermal events in the sample.

Visualization of Experimental Workflows

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

Thermal Stability and Decomposition of this compound (Inferred from Analogous Compounds)

Direct experimental data on the thermal decomposition of this compound is scarce. However, the behavior of other metal palmitates and long-chain carboxylates can provide valuable insights. Metal palmitate complexes generally exhibit high thermal stability, with decomposition typically occurring in the range of 250-300 °C[1].

The decomposition of metal carboxylates often proceeds through the formation of a ketone and subsequent decomposition to metal oxide or metal, with the release of carbon dioxide and other volatile organic compounds. For instance, the thermal decomposition of lead(II) decanoate, a long-chain carboxylate, yields nonadecan-10-one as the major product, along with lower ketones, alkanes, alkenes, CO₂, and CO[2].

Based on these analogies, a plausible decomposition pathway for this compound is proposed below.

Caption: Postulated thermal decomposition pathway for this compound.

Comparative Thermal Analysis Data of Metal Carboxylates

To provide a quantitative context, the following table summarizes the thermal decomposition data for related metal carboxylates. It is important to note that these values can vary depending on the specific experimental conditions.

| Compound | Decomposition Onset (°C) | Major Decomposition Peak(s) (°C) | Final Residue | Reference |

| Copper(II) Palmitate | ~250 | 320, 450 | CuO | [3] |

| Zinc(II) Palmitate | ~300 | 380, 490 | ZnO | [1] |

| Lead(II) Decanoate | ~250 | 350, 420 | PbO/Pb | [2] |

| This compound (Estimated) | 250 - 300 | 350 - 450 | SnO / Sn | Inferred |

Note: The data for this compound is an educated estimation based on the trends observed in other metal carboxylates.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon data from analogous metal carboxylates due to the limited availability of direct experimental results. The inferred decomposition onset for this compound is in the range of 250-300 °C, likely proceeding through the formation of a ketone intermediate to yield tin(II) oxide or metallic tin as the final residue. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal properties of this compound and other related materials. The visualizations of the experimental workflow and the postulated decomposition pathway serve to clarify the processes involved. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling a better understanding of its thermal behavior for various applications. Further experimental studies are warranted to confirm the inferred thermal properties of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tin(II) Palmitate (C32H62O4Sn)

Abstract

This technical guide provides a comprehensive overview of this compound, a chemical compound with applications in catalysis and potential interest in materials science and drug development. This document consolidates available data on its chemical and physical properties, synthesis, and characterization. It also explores its established role as a catalyst and discusses the potential biological activities of related organotin compounds, offering a perspective for its consideration in drug development research. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and draws comparisons with analogous tin carboxylates to provide a thorough resource.

Introduction

This compound, also known as stannous hexadecanoate, is a metal carboxylate with the molecular formula C32H62O4Sn. It consists of a central tin atom in the +2 oxidation state coordinated to two palmitate ligands. Palmitic acid is a common 16-carbon saturated fatty acid. This compound is primarily recognized for its catalytic activity, particularly in polyurethane production.[1] Given the broad biological activities of other organotin compounds, this compound also presents a subject of interest for toxicological and pharmaceutical research.[2][3][4][5][6][7][8][9][10][11] This guide aims to provide a detailed summary of the current knowledge on this compound, including its synthesis, characterization, and applications, to support further research and development.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H62O4Sn | [12] |

| Molecular Weight | 629.54 g/mol | [12] |

| CAS Number | 35104-88-2 | [12] |

| Appearance | White to beige fine powder | [1] |

| Melting Range | min. 90 °C | [1] |

| Solubility | Insoluble in water. | [13] |

| Synonyms | Stannous hexadecanoate, Tin dipalmitate, Stannous palmitate | [12][14] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The following protocol is an adapted general procedure for the synthesis of tin(II) carboxylates.

Materials:

-

Tin metal (shot or powder)

-

Palmitic acid

-

Inert, high-boiling point solvent (e.g., toluene or xylene)

-

Nitrogen gas supply

-

Reaction vessel with heating mantle, stirrer, and reflux condenser

Procedure:

-

Charge the reaction vessel with a stoichiometric excess of tin metal and palmitic acid.

-

Add an appropriate amount of an inert solvent to facilitate stirring and heat transfer.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to reflux with continuous stirring. The reaction temperature will depend on the solvent used.

-

Maintain the reaction under reflux for several hours until the reaction is complete. The reaction progress can be monitored by the consumption of palmitic acid (e.g., by titration or IR spectroscopy).

-

After the reaction is complete, cool the mixture to a temperature that allows for safe handling but keeps the product in solution.

-

Separate the excess tin metal from the hot solution by decantation or filtration.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable organic solvent.

References

- 1. Tin(II)palmitate - TRIGON Chemie [trigon-chemie.com]

- 2. Dimethyltin(IV) carboxylate compounds; synthesis, characterization and in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of the cytotoxic activity of di and triphenyltin(IV) carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. corpuspublishers.com [corpuspublishers.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Tin-Based Antitumour Drugs: New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. Tin(II) PalmitateCAS #: 35104-88-2 [eforu-chemical.com]

- 15. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

In-Depth Technical Guide on the Health and Safety of Tin(II) Palmitate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information regarding Tin(II) palmitate and related compounds. Due to a lack of specific toxicological data for this compound, much of the guidance is based on general principles for handling inorganic tin compounds and other palmitate esters. It is imperative to consult a comprehensive Safety Data Sheet (SDS) specific to this compound from the supplier and to conduct a thorough risk assessment before handling this chemical.

Introduction

This compound, also known as stannous palmitate or tin(II) hexadecanoate, is a chemical compound with potential applications in various research and development sectors. This guide is intended to provide an in-depth overview of the available health and safety data, safe handling procedures, and emergency protocols for professionals working with this substance. A significant information gap exists regarding the specific toxicology of this compound; therefore, a cautious approach is strongly recommended.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Data |

| Chemical Formula | C₃₂H₆₂O₄Sn |

| Molecular Weight | 629.54 g/mol |

| CAS Number | 35104-88-2 |

| Appearance | White to beige fine powder[1] |

| Melting Point | Information not consistently available. |

| Solubility | Insoluble in water. |

Toxicological Data

A comprehensive search for specific toxicological data for this compound yielded limited quantitative results. The information below is largely extrapolated from data on inorganic tin compounds and other palmitate esters.

Acute Toxicity: Specific oral, dermal, and inhalation LD50/LC50 values for this compound are not readily available in the public domain. Inorganic tin salts are generally considered to have low acute toxicity due to poor absorption from the gastrointestinal tract.

Skin Corrosion/Irritation: No specific skin irritation studies on this compound were found. However, prolonged or repeated contact with tin compounds may cause skin irritation.[2][3]

Serious Eye Damage/Irritation: Specific eye irritation data for this compound is not available. As a general precaution, contact with eyes should be avoided.

Respiratory or Skin Sensitization: There is no specific information available regarding the potential of this compound to cause skin or respiratory sensitization.

Germ Cell Mutagenicity: Studies on various inorganic tin compounds have generally shown a lack of genotoxic potential.[4][5] However, the genotoxicity of this compound itself has not been specifically evaluated in the available literature.

Carcinogenicity: There is no data to suggest that inorganic tin compounds are carcinogenic.[6][7]

Reproductive Toxicity: No specific reproductive toxicity data for this compound was found. Studies on inorganic tin have not indicated adverse reproductive effects.[6][7]

Specific Target Organ Toxicity (STOT):

-

Single Exposure: No data available for this compound.

-

Repeated Exposure: Chronic exposure to inorganic tin dust can lead to a benign pneumoconiosis called stannosis.[7][8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals would be the appropriate reference for any future safety evaluation. These include:

-

OECD 401, 402, 403: Acute Oral, Dermal, and Inhalation Toxicity

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

-

OECD 406: Skin Sensitization

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test) for Genotoxicity

Safe Handling and Storage

Given the limited specific toxicity data, a conservative approach to handling and storage is essential.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[9][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[11][12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.[11]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10][12]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator for particulates is recommended.[9]

Storage:

-

Store in a tightly closed, properly labeled container.[11]

-

Keep in a cool, dry, and well-ventilated place.[11]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[11]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill and Leak Procedures:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material for disposal.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for emergency response to a this compound incident.

References

- 1. web.mit.edu [web.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DSpace [iris.who.int]

- 5. researchgate.net [researchgate.net]

- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. benchchem.com [benchchem.com]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. benchchem.com [benchchem.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

Tin(II) Palmitate as a Biochemical Reagent: A Technical Guide for Life Sciences Research

Disclaimer: Direct experimental data on the specific biochemical and cellular effects of Tin(II) palmitate in life sciences is limited in publicly available research. This guide synthesizes information based on the known biological activities of its constituent components: the Tin(II) ion (stannous) and palmitic acid (palmitate). The proposed mechanisms and experimental protocols are therefore hypothetical and intended to serve as a foundation for future research.

Introduction

This compound, the salt formed from the Tin(II) cation and two molecules of the saturated fatty acid palmitate, is commercially available as a biochemical reagent. While its direct applications in life sciences are not well-documented, the known biological activities of both stannous ions and palmitate suggest potential for this compound to be a valuable tool in studying a range of cellular processes. This guide provides an in-depth overview of the known effects of its components and proposes a hypothetical framework for the biological action of this compound, along with detailed experimental protocols to investigate these potential effects.

Physicochemical Properties

| Property | Value |

| Synonyms | Stannous palmitate, Hexadecanoic acid, tin(2+) salt |

| CAS Number | 35104-88-2 |

| Molecular Formula | C₃₂H₆₂O₄Sn |

| Molecular Weight | 629.54 g/mol |

| Appearance | White to beige fine powder |

Known Biological Activities of Constituent Components

Tin(II) (Stannous) Ion

The Tin(II) ion is known to exhibit significant biological effects, primarily related to its redox activity and ability to induce cellular stress.

Stannous compounds, such as stannous chloride (SnCl₂), are known to generate reactive oxygen species (ROS), which can lead to oxidative damage to cellular components. This is a critical aspect of its toxicity and biological activity.

The generation of ROS by stannous ions can result in damage to DNA. Studies have shown that stannous chloride can induce DNA strand breaks and is genotoxic in various test systems.[1][2]

Table 1: Genotoxic Effects of Stannous Chloride

| Cell Type | Concentration | Exposure Time | Effect | Reference |

| Chinese Hamster Ovary (CHO) | up to 500 µM | 1 hour | Extensive DNA damage | [1] |

| Human White Blood Cells | 10-50 µM | 30 minutes | DNA damage | [3] |

| K562 cells | 55.4 - 886.4 µM | 1 hour | DNA damage | [4] |

The cellular damage induced by stannous ions can lead to a reduction in cell viability, often through necrotic cell death pathways.[4][5]

Table 2: Cytotoxic Effects of Stannous Chloride

| Cell Line | Concentration | Exposure Time | Effect on Viability | Reference |

| K562 | Dose-dependent | 1 hour (in TBS) | Significant loss of viability | [4] |

| L929 fibroblasts | 0.09% - 0.13% | Not specified | Impaired cell viability | [6] |

Palmitate

Palmitate, a 16-carbon saturated fatty acid, is a key metabolic substrate but at elevated concentrations, it is a well-established inducer of cellular stress and dysfunction, a phenomenon often referred to as "lipotoxicity."

Palmitate is widely used in in-vitro models to induce insulin resistance in cell types such as skeletal muscle cells (myotubes) and adipocytes.[7][8][9] This is typically observed as a decrease in insulin-stimulated glucose uptake and reduced phosphorylation of key signaling proteins like Akt.[10]

Table 3: Palmitate-Induced Insulin Resistance in C2C12 Myotubes

| Palmitate Concentration | Treatment Duration | Key Outcome | Reference |

| 0.25 mM, 0.5 mM, 0.75 mM | ≥ 16 hours | Decreased insulin-stimulated pAkt expression and glucose uptake | [7][8] |

| 0.2 - 0.6 mM | 24 hours | Suppressed insulin-stimulated phosphorylation of Akt1 and p70S6K | [9] |

Palmitate is a potent inducer of ER stress, leading to the activation of the unfolded protein response (UPR). This is characterized by the increased expression of ER stress markers such as BiP, CHOP, and the phosphorylation of eIF2α and JNK.[11][12][13]

Table 4: Palmitate-Induced ER Stress Markers

| Cell Line | Palmitate Concentration | Treatment Duration | ER Stress Markers Induced | Reference |

| Mature 3T3-L1 adipocytes | 0.5 or 1.0 mM | 12 hours | BiP, CHOP, p-eIF2α, p-JNK | [11] |

| 3T3-L1 and rat preadipocytes | Not specified | 16 hours | CHOP, GRP78 | [12] |

| INS-1 pancreatic β-cells | 1 mM | 6 - 16 hours | p-eIF2α, XBP-1, GADD153/CHOP | [13] |

Palmitate activates pro-inflammatory signaling pathways, notably the NF-κB and JNK pathways, leading to the production of inflammatory cytokines like IL-6 and TNF-α.[14][15][16][17]

The culmination of cellular stresses induced by palmitate, including ER stress and oxidative stress, often leads to apoptosis, or programmed cell death. This is characterized by the activation of caspases and DNA fragmentation.[18][19][20]

Hypothetical Mechanism of Action for this compound

Based on the activities of its components, a hypothetical model for the cellular effects of this compound can be proposed. Upon dissociation or interaction with cellular components, this compound could exert a dual and potentially synergistic effect.

The Tin(II) ion component could directly induce oxidative stress through ROS production, leading to DNA damage. Simultaneously, the palmitate component could induce ER stress and activate pro-inflammatory pathways. The combination of these stressors would likely lead to a heightened state of cellular stress, culminating in apoptosis.

Proposed Experimental Protocols

The following are detailed, hypothetical experimental protocols designed to investigate the potential biological effects of this compound.

Assessment of this compound-Induced Cytotoxicity

Objective: To determine the dose-dependent effect of this compound on the viability of a selected cell line (e.g., C2C12 myotubes, 3T3-L1 adipocytes).

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere and/or differentiate as required.

-

Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). A vehicle control (solvent only) should be included.

-

Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control. Incubate for a defined period (e.g., 24 hours).

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plate) and treat with a sub-lethal concentration of this compound (determined from the cytotoxicity assay) for various time points (e.g., 1, 4, 8 hours).

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a fold change relative to the vehicle-treated control.

Analysis of ER Stress by Western Blot

Objective: To determine if this compound induces ER stress by analyzing the expression of key marker proteins.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound for a specified duration (e.g., 12 or 16 hours).

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-BiP, anti-CHOP, anti-phospho-eIF2α, anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Assessment of Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest the cells (including floating cells).

-

Wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes in the dark at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

While direct experimental evidence for the specific biological roles of this compound in life sciences is currently lacking, the well-documented activities of its constituent parts, the Tin(II) ion and palmitate, provide a strong foundation for hypothesizing its potential as a tool for inducing and studying cellular stress. The proposed synergistic action of Tin(II)-mediated oxidative stress and palmitate-induced lipotoxicity presents a compelling area for future research. The experimental protocols outlined in this guide offer a starting point for researchers to systematically investigate the cellular and molecular effects of this compound, potentially uncovering novel mechanisms of cellular stress and cell death. As with any biochemical reagent, careful dose-response and time-course studies are essential to delineate its specific effects in any given experimental system.

References

- 1. The effect of stannous and stannic (tin) chloride on DNA in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Damage induced by stannous chloride in plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of tin chloride on the structure and function of DNA in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxic effects of stannous chloride (SnCl2) in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Systematic Review of Palmitate-Mediated Insulin Resistance in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Saturated fatty acid palmitate-induced insulin resistance is accompanied with myotube loss and the impaired expression of health benefit myokine genes in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. academic.oup.com [academic.oup.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Palmitate-induced Activation of Mitochondrial Metabolism Promotes Oxidative Stress and Apoptosis in H4IIEC3 Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Catalytic Applications of Stannous Carboxylates: Historical Perspectives and Methodologies

Disclaimer: Direct historical data on the specific applications of stannous palmitate in catalysis is limited in publicly available literature. This guide, therefore, focuses on chemically analogous and historically significant stannous carboxylates, namely stannous octoate and stannous oxalate, to provide a comprehensive overview of their roles as catalysts in polymerization and esterification reactions. The principles and mechanisms described herein are considered representative of the catalytic behavior expected from stannous palmitate.

Introduction

Stannous salts of carboxylic acids have long been recognized for their efficacy as catalysts in various organic syntheses. Their utility stems from the Lewis acidic nature of the tin(II) center, which can activate carbonyl groups, and their solubility in organic media. This guide delves into the historical applications of stannous octoate and stannous oxalate as catalysts, providing quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry.

Stannous Octoate in Ring-Opening Polymerization

Stannous octoate, also known as tin(II) 2-ethylhexanoate, is a widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[1][2][3][4] Its popularity is due to its high efficiency, low toxicity, and the ability to produce high molecular weight polymers.[5][6]

Quantitative Data for Stannous Octoate-Catalyzed ROP

The following table summarizes typical reaction conditions and outcomes for the ring-opening polymerization of lactide and caprolactone using stannous octoate as a catalyst.

| Monomer | Co-initiator | Monomer/Initiator Ratio | Catalyst Concentration (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) |

| L-lactide | 1-Dodecanol | 100:1 | 0.05 | 130 | 1 | ~70 | ~160,000 |

| ε-Caprolactone | Ethylene Glycol | 17:2 | 0.0238 | 130 | Not Specified | >95 | Not Specified |

| D,L-lactide/ε-caprolactone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Two different molecular weights synthesized |

Data compiled from multiple sources, specific conditions may vary.[3][5][7]

Experimental Protocol: Bulk Polymerization of ε-Caprolactone

This protocol is based on studies of the kinetics and mechanism of stannous octoate-catalyzed bulk polymerization of ε-caprolactone.[5]

Materials:

-

ε-Caprolactone (CL)

-

Ethylene glycol (EG)

-

Stannous octoate (SO)

Procedure:

-

A known amount of ε-caprolactone is charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

The desired amount of ethylene glycol as an initiator is added to the reactor.

-

The mixture is heated to 130°C under a nitrogen atmosphere.

-

Once the reaction temperature is reached, a specific amount of stannous octoate catalyst is injected into the reactor to initiate polymerization.

-

The polymerization is allowed to proceed for a predetermined time. Aliquots may be withdrawn at various intervals to monitor monomer conversion and polymer molecular weight.

-

The reaction is terminated by cooling the mixture to room temperature. The resulting polymer can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

Mechanism of Stannous Octoate Catalysis in ROP

The polymerization is believed to proceed via a coordination-insertion mechanism.[5][8] The stannous octoate reacts with an alcohol (initiator) to form a stannous alkoxide, which is the active initiating species. The cyclic ester monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, thus propagating the polymer chain.

References

- 1. nbinno.com [nbinno.com]

- 2. STANNOUS OCTOATE - Ataman Kimya [atamanchemicals.com]

- 3. Stannous Octoate: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tin(II) Palmitate as a Catalyst in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tin(II) palmitate as a catalyst in the synthesis of polyurethanes. Due to the limited availability of specific data for this compound, the following protocols and quantitative data are based on analogous and well-studied tin(II) carboxylate catalysts, such as tin(II) octoate. These notes are intended to serve as a starting point for the development of specific applications.

Introduction

Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid elastomers, coatings, and adhesives. Their synthesis involves the polyaddition reaction between a diisocyanate and a polyol. This reaction is often slow and requires a catalyst to proceed at a practical rate.[1][2]

Organometallic compounds, particularly tin-based catalysts, are highly effective in accelerating the urethane formation (gelling) reaction.[3][4] this compound, a tin(II) salt of palmitic acid, belongs to this class of catalysts. Like other tin(II) carboxylates, it functions as a Lewis acid, activating the reactants to facilitate the formation of the urethane linkage.[3] However, it is important to note the increasing scrutiny of tin catalysts due to toxicity concerns, which has prompted research into safer alternatives.[4][5]

Catalytic Mechanism of Tin(II) Carboxylates

The catalytic action of this compound in polyurethane synthesis is predicated on its role as a Lewis acid. The tin center coordinates with the oxygen atoms of both the polyol (hydroxyl group) and the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl oxygen, thereby lowering the activation energy of the reaction.

The proposed catalytic cycle involves the following key steps:

-

Formation of a Catalyst-Alcohol Complex: The this compound catalyst first interacts with the polyol to form a tin-alkoxide intermediate.

-

Coordination with Isocyanate: The isocyanate then coordinates to this complex.

-

Nucleophilic Attack: The activated hydroxyl group of the polyol attacks the activated carbonyl carbon of the isocyanate.

-

Urethane Formation and Catalyst Regeneration: This leads to the formation of the urethane linkage and the regeneration of the active tin catalyst, which can then participate in another catalytic cycle.

Caption: Catalytic cycle of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes using a tin(II) carboxylate catalyst. These should be optimized for specific applications.

Protocol 1: Bulk Polymerization for Solid Polyurethane Elastomers

This protocol is suitable for producing solid polyurethane elastomers for applications such as biomedical devices or coatings.

Materials:

-

Polyol (e.g., Polycaprolactone diol, PCL)

-

Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

-

Chain Extender (e.g., 1,4-Butanediol, BDO)

-

This compound (catalyst)

-

Anhydrous Toluene (solvent, optional)

-

Nitrogen gas supply

Procedure:

-

Drying of Reagents: Dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove moisture, which can react with the isocyanate.

-

Prepolymer Synthesis (Two-Step Method):

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

-

Heat the polyol to the desired reaction temperature (typically 60-80°C) under a gentle stream of nitrogen.

-

Add the diisocyanate to the reactor and stir vigorously.

-

Add the this compound catalyst (0.01-0.5% by weight of the total reactants).

-

Continue the reaction for 1-2 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating for the NCO content.

-

-

Chain Extension:

-

Once the desired NCO content is reached, add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol).

-

Continue stirring at the same temperature until the viscosity of the mixture increases significantly, indicating polymer formation.

-

-

Curing:

-

Pour the viscous liquid into a preheated mold and cure in an oven at 80-110°C for 12-24 hours.

-

-

Post-Curing:

-

After demolding, post-cure the polyurethane sample at room temperature for at least 7 days to ensure the completion of the reaction.

-

Protocol 2: Solution Polymerization for Polyurethane Coatings

This protocol is adapted for the synthesis of polyurethanes in solution, which is common for coating applications.

Materials:

-

Polyol (e.g., Polycarbonate diol)

-

Diisocyanate (e.g., Isophorone diisocyanate, IPDI)

-

This compound (catalyst)

-

Anhydrous solvent (e.g., Dimethylformamide, DMF, or Toluene)

-

Nitrogen gas supply

Procedure:

-

Reactor Setup: Set up a resin kettle with a mechanical stirrer, condenser, nitrogen inlet, and dropping funnel.

-

Reagent Preparation: Dissolve the polyol in the anhydrous solvent within the reactor under a nitrogen atmosphere.

-

Catalyst Addition: Add the this compound catalyst to the polyol solution. The concentration typically ranges from 100 to 1000 ppm of tin based on the total solids.[6]

-

Isocyanate Addition: Slowly add the diisocyanate to the reactor through the dropping funnel over a period of 30-60 minutes while maintaining the reaction temperature (e.g., 70-90°C).

-

Polymerization: After the addition is complete, continue the reaction at the set temperature for 2-6 hours. The progress of the reaction can be monitored by Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak at approximately 2270 cm⁻¹.[4]

-

Storage: Once the reaction is complete, cool the polyurethane solution to room temperature and store it in a sealed container.

Data Presentation

The following tables summarize the expected effects of catalyst concentration and reaction conditions on polyurethane synthesis, based on studies of similar tin catalysts.

Table 1: Effect of Tin(II) Catalyst Concentration on Reaction Kinetics

| Catalyst Concentration (ppm Sn) | Apparent Rate Constant (k_app) (L mol⁻¹ min⁻¹) | Reaction Order | Solvent |

|---|---|---|---|

| 100 | Data not available for palmitate | Second | Toluene |

| 300 | Data not available for palmitate | Second | Toluene |

| 500 | Data not available for palmitate | Second | Toluene |

| 1000 | Data not available for palmitate | Second | Toluene |

| 100 | Data not available for palmitate | First | DMF |

| 300 | Data not available for palmitate | First | DMF |

| 500 | Data not available for palmitate | First | DMF |

| 1000 | Data not available for palmitate | First | DMF |

Note: The reaction kinetics are highly dependent on the solvent system. In non-polar solvents like toluene, the reaction generally follows second-order kinetics, while in polar solvents like DMF, it tends to follow first-order kinetics.[6]

Table 2: Influence of Catalyst on Polyurethane Properties (Illustrative)

| Property | Low Catalyst Concentration | High Catalyst Concentration |

|---|---|---|

| Gel Time | Longer | Shorter |

| Cure Time | Longer | Shorter |

| Molecular Weight | Potentially higher (if side reactions are minimized) | May decrease due to side reactions at very high concentrations |

| Tensile Strength | Generally lower (incomplete cure) | Generally higher (more complete cure) |

| Hardness (Shore A/D) | Lower | Higher |

Note: These are general trends. The optimal catalyst concentration must be determined experimentally for each specific formulation to balance curing speed with desired final properties and to avoid potential degradation or side reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for synthesizing and characterizing polyurethanes using a this compound catalyst.

Caption: Polyurethane Synthesis and Characterization Workflow.

Safety and Handling

Tin compounds, including this compound, should be handled with care.[7] Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct all operations in a well-ventilated fume hood.

Conclusion

This compound is an effective catalyst for the synthesis of polyurethanes. By understanding the catalytic mechanism and carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polymers for a wide range of applications. The provided protocols and data serve as a foundation for developing and optimizing polyurethane formulations. However, given the toxicity concerns associated with tin compounds, the exploration of alternative, more environmentally benign catalysts is encouraged.[4][5]

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactide using Tin(II) Palmitate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polylactide (PLA) via ring-opening polymerization (ROP) of lactide, utilizing Tin(II) palmitate as a catalyst. The information is tailored for professionals in research, scientific, and drug development fields who are interested in the synthesis of biodegradable polymers for various applications, including controlled drug delivery systems.

Introduction

Polylactide (PLA) is a biodegradable and biocompatible polyester that has garnered significant attention in the biomedical and pharmaceutical industries.[1][2] Its utility in applications such as surgical sutures, bone fixation devices, and drug delivery vehicles stems from its tunable degradation kinetics and low toxicity.[1] The most prevalent method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[1][2]

Tin(II) salts, particularly Tin(II) 2-ethylhexanoate (also known as tin octoate), are highly effective and widely used catalysts for this polymerization due to their high reactivity and approval by the U.S. Food and Drug Administration (FDA) for certain applications.[1] this compound, a long-chain carboxylate salt of tin(II), functions as a similarly effective catalyst. The polymerization proceeds via a coordination-insertion mechanism, where an alcohol initiator is often employed to control the molecular weight and end-groups of the resulting polymer.[2] This control is paramount in designing PLA for specific drug delivery profiles.

Reaction Mechanism and Kinetics

The ring-opening polymerization of lactide catalyzed by this compound in the presence of an alcohol initiator (e.g., 1-dodecanol) follows a coordination-insertion mechanism. The key steps are:

-

Initiator Activation: The this compound catalyst reacts with the alcohol initiator to form a tin(II) alkoxide species. This is the active initiating species for the polymerization.

-

Coordination: The carbonyl oxygen of the lactide monomer coordinates to the tin center of the tin(II) alkoxide.

-

Insertion: The alkoxide group of the initiator attacks the carbonyl carbon of the coordinated lactide, leading to the cleavage of the acyl-oxygen bond in the lactide ring. This results in the opening of the ring and the formation of a propagating polymer chain with a terminal hydroxyl group.

-

Propagation: The newly formed hydroxyl end-group can then react with another lactide monomer, continuing the chain growth.

The molecular weight of the resulting PLA is primarily controlled by the molar ratio of the monomer to the initiator.[3][4][5][6] The reaction rate is influenced by the catalyst concentration, temperature, and the purity of the reagents.

Experimental Protocols

The following protocols are based on established procedures for the ring-opening polymerization of lactide using tin(II) carboxylate catalysts and can be adapted for this compound.

Materials and Equipment

-

Monomer: L-lactide or D,L-lactide (recrystallized from dry ethyl acetate or toluene and dried under vacuum)

-

Catalyst: this compound (handled under inert atmosphere)

-

Initiator: 1-Dodecanol (distilled and dried over molecular sieves)

-

Solvent (optional, for solution polymerization): Anhydrous toluene

-

Precipitation Solvent: Methanol

-

Glassware: Schlenk flask or a three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and a vacuum/nitrogen line. All glassware must be flame-dried or oven-dried immediately before use.

-

Characterization: Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis and conversion determination.

Protocol for Bulk Polymerization of Lactide

This protocol describes a typical bulk polymerization procedure.

Procedure:

-

Reagent Preparation: Accurately weigh the desired amount of lactide and place it in the reaction flask. The initiator, 1-dodecanol, is typically added at a specific molar ratio to the monomer.

-